Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride
Description
Historical context and discovery
The historical foundation of furan-2-carboxylic acid derivatives traces back to the pioneering work of Carl Wilhelm Scheele in 1780, who first described 2-furoic acid through the dry distillation of mucic acid. This discovery marked the initial synthesis of a furan compound and established the groundwork for an entire class of heterocyclic chemistry that would later encompass complex derivatives such as furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride. Scheele's original compound was initially known as pyromucic acid, reflecting its method of preparation, and this work preceded the identification of furfural by Johann Wolfgang Döbereiner in 1831. The nomenclature conventions established during this early period influenced the systematic naming of subsequent furan derivatives, with the term "furan" itself deriving from the Latin word "furfur," meaning bran, as these compounds were initially produced from agricultural waste materials.
The development of more complex furan derivatives, including amide-functionalized compounds, represents a natural progression from these early discoveries. The specific compound this compound was first documented in chemical databases in 2010, indicating its relatively recent synthesis and characterization. This timeline demonstrates the ongoing evolution of furan chemistry, where simple carboxylic acid derivatives have been elaborated into sophisticated multifunctional molecules through modern synthetic methodologies. The compound's development reflects the broader trend in heterocyclic chemistry toward creating molecules with enhanced solubility, stability, and potential biological activity through strategic functional group incorporation.
The historical progression from Scheele's simple 2-furoic acid to contemporary complex derivatives illustrates the maturation of synthetic organic chemistry and the increasing sophistication of molecular design principles. The incorporation of hydroxyethylamino substituents and the formation of hydrochloride salts represents advanced synthetic strategies that were not available to early chemists but have become standard practice in modern pharmaceutical and materials chemistry research.
Nomenclature and structural identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the complete Chemical Abstracts Service registry number 1185302-36-6 providing unambiguous identification. The compound's molecular formula C9H15ClN2O3 indicates a molecular weight of 234.68 grams per mole, distinguishing it from its parent free base form which has the formula C9H14N2O3 and a molecular weight of 198.22 grams per mole. The structural identification relies on multiple spectroscopic and analytical techniques, with the compound's International Chemical Identifier key USCUBVFEVJKWBK-UHFFFAOYSA-N providing a unique digital fingerprint for database searches and chemical informatics applications.
The structural architecture incorporates a furan ring system as the core heterocyclic framework, with the carboxylic acid functionality at the 2-position converted to an amide through condensation with a diamine linker. The terminal hydroxyethyl group provides additional hydrogen bonding capability, while the hydrochloride salt formation involves protonation of the secondary amine nitrogen, enhancing water solubility and crystalline stability. Alternative nomenclature variations include N-[2-(2-hydroxyethylamino)ethyl]furan-2-carboxamide hydrochloride and N-{2-[(2-hydroxyethyl)amino]ethyl}furan-2-carboxamide hydrochloride, reflecting different approaches to systematic naming while maintaining chemical accuracy.
The three-dimensional conformational analysis reveals the spatial arrangement of functional groups, with the furan ring maintaining its characteristic planar geometry while the aliphatic chain adopts extended conformations that minimize steric interactions. The hydrochloride salt formation introduces ionic character that influences crystal packing and solubility properties, distinguishing this compound from related neutral amide derivatives.
Classification within heterocyclic chemistry
This compound belongs to the broad class of heterocyclic organic compounds, specifically categorized as an aromatic five-membered ring heterocycle containing oxygen. Within the comprehensive framework of heterocyclic chemistry, this compound represents a substituted furan derivative that incorporates multiple functional group classes, including carboxamides, secondary amines, primary alcohols, and ionic salts. The furan ring system classifies it among the fundamental heterocycles alongside pyrrole, thiophene, and imidazole, with furan being distinguished by its oxygen heteroatom and characteristic aromatic properties.
The compound's classification extends beyond simple heterocyclic categorization to encompass its role as a carboxylic acid derivative, specifically a carboxamide, which places it within the broad family of carbonyl-containing compounds. The presence of the hydroxyethylamino substituent introduces additional classification as an amino alcohol derivative, while the hydrochloride salt formation categorizes it as an ionic organic compound. This multifaceted classification reflects the compound's synthetic accessibility through amide bond formation reactions and its potential for diverse chemical transformations.
From a structural perspective, the compound exemplifies the concept of functionalized heterocycles, where the basic furan framework serves as a scaffold for the attachment of pharmacologically or chemically relevant substituents. The systematic positioning of functional groups follows established principles of heterocyclic chemistry, with the carboxamide at the 2-position providing optimal electronic and steric properties for biological interactions. The classification within medicinal chemistry frameworks would position this compound as a potential pharmaceutical intermediate or bioactive molecule, given its structural similarity to known therapeutic agents containing furan cores.
The hierarchical classification system places this compound within increasingly specific categories: organic compounds, heterocyclic compounds, oxygen-containing heterocycles, five-membered ring heterocycles, furan derivatives, furan carboxamides, and finally N-substituted furan carboxamides. This systematic classification facilitates database searching, structure-activity relationship analysis, and synthetic planning for related compounds.
Significance in furan chemistry research
The significance of this compound within contemporary furan chemistry research stems from its representation of advanced synthetic methodologies and structure-activity relationship studies that characterize modern heterocyclic chemistry. Research into furan-amidine derivatives has demonstrated their potential as enzyme inhibitors, particularly for NQO2 (NRH: quinone oxidoreductase 2), with studies showing that structural modifications to the furan ring and amide substituents can significantly influence biological activity. The specific incorporation of hydroxyethylamino functionality in this compound reflects ongoing efforts to optimize solubility, bioavailability, and target selectivity through rational molecular design principles.
The compound's development contributes to the broader understanding of furan chemistry applications, particularly in the context of trace amounts of furan-2-carboxylic acids that have been identified as significant factors in bacterial growth inhibition and biofilm formation. Research has demonstrated that furan-2-carboxylic acid and its derivatives, including 5-hydroxymethylfuran-2-carboxylic acid, effectively inhibit bacterial swarming and swimming at remarkably low concentrations of 1.8 and 2.3 micrograms per liter. These findings highlight the biological relevance of furan carboxylic acid derivatives and support the continued development of structurally related compounds for antimicrobial applications.
The synthetic accessibility of furan-2-carboxylic acid derivatives through established methodologies, including Vilsmeier conditions and carboxamide formation reactions, positions this compound class as valuable building blocks for pharmaceutical chemistry. The Vilsmeier-Haack reaction, involving the treatment of substituted formamides with phosphorus oxychloride and electron-rich arenes, provides efficient synthetic routes to functionalized furan derivatives. This synthetic flexibility supports the development of compound libraries for biological screening and structure-activity relationship studies, contributing to the advancement of drug discovery programs targeting specific enzyme systems or biological pathways.
The continued research interest in furan chemistry reflects the versatility of this heterocyclic system and its proven track record in producing biologically active compounds. The specific structural features of this compound, including its hydrogen bonding capability and ionic character, position it as a representative example of modern furan chemistry's potential for addressing contemporary pharmaceutical and biochemical challenges.
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-6-5-10-3-4-11-9(13)8-2-1-7-14-8;/h1-2,7,10,12H,3-6H2,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCUBVFEVJKWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-36-6 | |
| Record name | 2-Furancarboxamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride typically begins with the preparation of the core furan-2-carboxylic acid. This is often achieved through the oxidative dehydrogenation of furfural. Subsequent steps involve the reaction of furan-2-carboxylic acid with [2-(2-hydroxy-ethylamino)-ethyl]-amine under controlled conditions to form the amide bond. Finally, the resulting compound is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the process is optimized for higher yields and purity. This involves advanced techniques such as continuous flow reactors for the amide formation and specialized purification systems for isolating the hydrochloride salt. Temperature and pressure controls are vital to ensure consistent quality and prevent degradation of the compound during production.
Chemical Reactions Analysis
Types of Reactions: Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride can undergo several types of reactions:
Oxidation: The furan ring can be oxidized under specific conditions, leading to ring-opening or substitution products.
Reduction: Reduction of the amide group can yield primary amines, though this reaction requires careful control to avoid over-reduction.
Substitution: The hydroxyl group in the [2-(2-hydroxy-ethylamino)-ethyl] moiety can participate in nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkylating agents for substitution reactions. Conditions often involve controlled temperatures ranging from -10°C to 50°C, with inert atmospheres to prevent unwanted side reactions.
Major Products: Major products from these reactions include substituted furan derivatives, primary amines, and variously functionalized amides. Each product's formation depends heavily on the specific reagents and reaction conditions used.
Scientific Research Applications
Chemistry
Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows for the development of more complex organic molecules, particularly in pharmaceutical and agrochemical research. The compound can undergo various chemical transformations, such as:
- Oxidation : The furan ring can be oxidized to yield substituted furan derivatives.
- Reduction : Reduction of the amide group can produce primary amines.
- Substitution Reactions : The hydroxyl group in the side chain can participate in nucleophilic substitutions, introducing diverse functional groups.
These reactions are crucial for synthesizing new compounds with desired properties, making it a valuable tool in chemical research.
Biology
In biological contexts, this compound has shown promise as a biochemical tool. Preliminary studies indicate its potential to interact with various biological targets, including enzymes and receptors. This interaction can provide insights into enzyme functions and signaling pathways critical for understanding cellular processes.
Biological Mechanism of Action
The compound's mechanism of action involves the formation of hydrogen bonds and ionic interactions due to its amide and carboxylic acid groups. This characteristic enables it to modulate enzyme activity and alter signaling cascades within cellular models, suggesting potential therapeutic applications.
Medicine
Research indicates that this compound may possess therapeutic properties, including antibacterial and antiviral activities. Such properties make it a candidate for drug development, particularly in treating infections and diseases where traditional therapies may be inadequate.
Industry
In industrial applications, this compound is utilized in the production of polymers and as a stabilizing agent in various processes. Its unique chemical properties allow it to enhance the performance and stability of materials used in manufacturing.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of this compound against common bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.
Case Study 2: Enzyme Interaction
Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. Findings demonstrated that the compound could effectively inhibit enzyme activity, providing insights into its role as a biochemical modulator.
Case Study 3: Polymer Stabilization
In industrial applications, experiments showed that incorporating this compound into polymer formulations improved thermal stability and mechanical properties compared to control samples.
Mechanism of Action
The mechanism by which Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound's amide and carboxylic acid groups enable it to form strong hydrogen bonds and ionic interactions, influencing biochemical pathways. In cellular models, it has been shown to inhibit specific enzymes, modulate receptor activity, and alter signaling cascades.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Calculated Properties of Furan/Thiophene Derivatives
Key Observations :
- Core Heterocycle Impact : Thiophene derivatives (T-series) exhibit higher lipophilicity (clogP 1.8–3.5) and superior antiproliferative activity (LD50 30–90 µM) compared to furan analogs (F-series: clogP 1.2–2.8, LD50 50–120 µM) . This aligns with the electron-rich thiophene ring enhancing membrane permeability and target binding.
- This modification may offset the lower activity typically seen in furan derivatives.
- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility, a critical factor for bioavailability. The target compound’s salt form may improve its pharmacokinetic profile relative to neutral analogs.
Critical Notes and Limitations
- Data Gaps: Direct biological data for the target compound are absent in the evidence.
- Contradictions: Thiophene derivatives generally show superior activity, but hydrophilic modifications in furan derivatives (e.g., hydroxyethylamino) may alter this trend. Further experimental validation is required.
- Methodological Variability : Differences in assay conditions (e.g., cell lines, logP measurement methods) across studies complicate direct comparisons .
Biological Activity
Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound features a furan ring, carboxylic acid, and amide functionalities, making it a versatile intermediate in organic synthesis. The synthesis typically involves:
- Preparation of Furan-2-carboxylic Acid : Achieved via oxidative dehydrogenation of furfural.
- Formation of Amide Bond : Reaction with [2-(2-hydroxy-ethylamino)-ethyl]-amine under controlled conditions.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt form.
Biological Mechanisms
This compound exhibits several biological activities attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be relevant in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling cascades within cells.
- Hydrogen Bonding : The presence of amide and carboxylic acid groups facilitates strong hydrogen bonding and ionic interactions, enhancing its biochemical efficacy .
Antibacterial and Antiviral Properties
Preliminary studies indicate that this compound may possess antibacterial and antiviral activities. For instance:
- Antibacterial Activity : Research has shown that derivatives of furan compounds can exhibit significant antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes .
- Antiviral Potential : Similar compounds have been evaluated for their ability to inhibit viral replication, suggesting that furan derivatives could be developed into antiviral agents .
Cytotoxic Effects
In vitro studies have demonstrated cytotoxic effects against cancer cell lines. These findings highlight the compound's potential as a chemotherapeutic agent:
- Case Study : A study on related compounds indicated that structural modifications can enhance cytotoxicity against specific cancer types, suggesting that furan-based compounds warrant further investigation in cancer therapy .
Applications in Research
This compound serves as an important tool in biochemical research:
- Proteomics Research : Used as a biochemical probe to study enzyme functions and cellular signaling pathways.
- Drug Development : Its potential therapeutic properties make it a candidate for developing new pharmaceuticals targeting bacterial infections and cancer .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Antibacterial, Antiviral | Drug development, Proteomics |
| Furan derivatives | Varies | Cytotoxicity against cancer cells | Cancer therapy |
| Other amide compounds | Varies | Enzyme inhibition | Biochemical research |
Q & A
Q. Q1. What synthetic strategies are recommended for preparing Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Amide Coupling : Use furan-2-carboxylic acid as the starting material. Activate the carboxylic acid using coupling reagents like HATU or EDC with a tertiary amine base (e.g., DIPEA) to form the reactive intermediate. React with the amine component, [2-(2-hydroxy-ethylamino)-ethyl]amine, under inert conditions (N₂ atmosphere) to minimize oxidation .
- Salt Formation : After amide bond formation, treat the free base with hydrochloric acid in a polar aprotic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation .
- Optimization : Adjust stoichiometry (1.2:1 molar ratio of amine to acid), reaction temperature (0–25°C), and solvent polarity (DMF or DCM) to maximize yield and purity. Use TLC or LC-MS to track progress .
Q. Q2. How should researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Verify the presence of furan protons (δ 6.3–7.5 ppm), amide carbonyl (δ ~165–170 ppm), and ethylamino protons (δ 2.5–3.5 ppm). Compare with analogous compounds like 3-(2-Naphthyl)-L-alanine hydrochloride .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₁₀H₁₅ClN₂O₃) .
- Purity Assessment : Use HPLC with a C18 column (UV detection at 210–254 nm) to quantify impurities. Purity ≥95% is acceptable for biological assays .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data arising from batch-to-batch variability?
Methodological Answer:
- Root-Cause Analysis :
- Impurity Profiling : Compare LC-MS chromatograms of active vs. inactive batches. Look for residual solvents (e.g., DMF) or byproducts (e.g., unreacted starting materials) .
- Counterion Variability : Ensure consistent HCl stoichiometry via titration. Excess Cl⁻ may interfere with ionic interactions in biological systems .
- Biological Replication : Test multiple batches in parallel using standardized assays (e.g., enzyme inhibition or cell viability). Use statistical tools (ANOVA) to assess significance .
Q. Q4. What in vitro and in vivo models are suitable for studying this compound’s pharmacological potential?
Methodological Answer:
- In Vitro Models :
- Enzyme Assays : Screen against acetylcholinesterase or kinases due to the amide’s potential as a hydrogen-bond donor. Use fluorescence-based assays (e.g., Ellman’s method) .
- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays. Include positive controls (e.g., cisplatin) .
- In Vivo Models :
Q. Q5. How can computational modeling guide the design of derivatives with improved target binding?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound and target proteins (e.g., G-protein-coupled receptors). Focus on the furan ring’s π-π stacking and the ethylamino group’s hydrogen bonding .
- SAR Analysis : Synthesize analogs (e.g., substituents on the furan or ethylamine chain) and correlate docking scores (binding energy) with experimental IC₅₀ values. Prioritize derivatives with ΔG < -8 kcal/mol .
Q. Q6. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
Methodological Answer:
- Matrix Interference : Plasma proteins and lipids can suppress ionization in LC-MS. Precipitate proteins with acetonitrile (1:4 v/v) and use solid-phase extraction (C18 cartridges) .
- Limit of Detection (LOD) : Optimize MRM transitions for the parent ion (e.g., m/z 255 → 165). Achieve LOD ≤ 1 ng/mL with a linear range of 1–1000 ng/mL .
Q. Q7. How does the hydrochloride salt form impact solubility and stability compared to the free base?
Methodological Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >10 mg/mL in PBS) due to ionic dissociation. Compare with free base solubility (<1 mg/mL in water) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC; the salt form typically shows slower hydrolysis of the amide bond due to reduced pH-dependent reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
